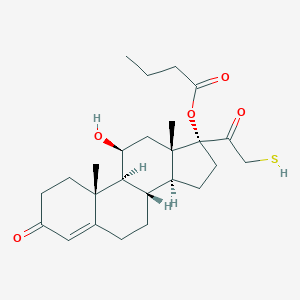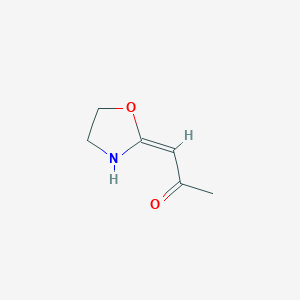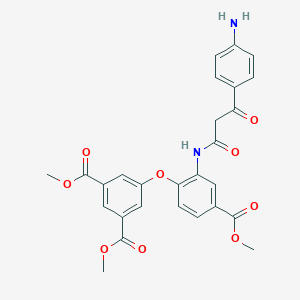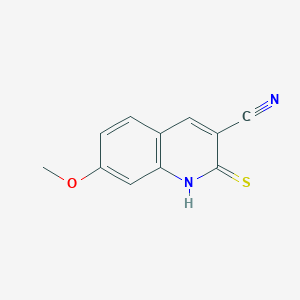
Butixocort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butixocort is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a potent steroid that has been shown to be effective in treating a variety of inflammatory and autoimmune diseases. The purpose of
Mécanisme D'action
The mechanism of action of Butixocort involves binding to the glucocorticoid receptor, which is present in many different cell types throughout the body. This binding results in a complex series of events that ultimately leads to the inhibition of the production of inflammatory cytokines and chemokines, as well as the suppression of immune cell activation and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Butixocort are numerous and complex. In addition to its anti-inflammatory and immunosuppressive properties, it has been shown to have effects on glucose metabolism, bone metabolism, and the cardiovascular system. It has also been shown to have effects on the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Butixocort in lab experiments is its potency and specificity. It has been shown to be effective at very low concentrations, and its effects are highly specific to the glucocorticoid receptor. However, one of the main limitations of using Butixocort is its potential for off-target effects. It can have effects on a variety of different cellular pathways, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on Butixocort. One area of interest is the development of more specific and potent glucocorticoid receptor agonists. Another area of interest is the development of new methods for delivering Butixocort to specific tissues or cell types, which could help to minimize off-target effects. Additionally, there is interest in exploring the potential of Butixocort for the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis method of Butixocort involves several steps, starting with the reaction of 16-dehydropregnenolone acetate with 2,6-dichlorobenzoyl chloride in the presence of pyridine to form 16-dehydropregnenolone 2,6-dichlorobenzoate. This intermediate is then reacted with cyclohexylamine in the presence of triethylamine to form Butixocort.
Applications De Recherche Scientifique
Butixocort has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in treating a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been used in the treatment of certain types of cancer, such as leukemia and lymphoma.
Propriétés
Numéro CAS |
120815-74-9 |
|---|---|
Nom du produit |
Butixocort |
Formule moléculaire |
C25H36O5S |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 |
Clé InChI |
HOAKOHHSHOCDLI-TUFAYURCSA-N |
SMILES isomérique |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
SMILES canonique |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)







![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)


![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)

